N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C19H19NO3S2 and its molecular weight is 373.49. The purity is usually 95%.
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Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C15H15N3O2S2, with a molecular weight of approximately 315.42 g/mol. The compound features two thiophene rings, a phenoxy group, and an amide functional group, which contribute to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C15H15N3O2S2 |
Molecular Weight | 315.42 g/mol |
CAS Number | 1251577-29-3 |
Structure | Structure |
Research indicates that compounds containing thiophene and phenoxy groups often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the hydroxyl group may enhance solubility and bioavailability, contributing to the compound's efficacy.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives of thiophene have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that thiophene-based compounds could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, by modulating apoptotic pathways.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Thiophene derivatives have exhibited significant antibacterial and antifungal activities against various pathogens. For example, one study reported that a related thiophene compound showed effective inhibition of Staphylococcus aureus and Candida albicans.
Case Studies
-
Anticancer Study : A recent investigation focused on the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Cell Line IC50 (µM) MCF7 12.5 MDA-MB-231 15.0 -
Antimicrobial Study : In another study assessing antimicrobial efficacy, the compound was tested against Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Pathogen MIC (µg/mL) E. coli 32 C. albicans 16
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-14(23-16-6-3-2-4-7-16)18(21)20-13-19(22,15-9-11-24-12-15)17-8-5-10-25-17/h2-12,14,22H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUPKSQKCNLVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.